REACTION_CXSMILES
|
C[Si](C)(C)[C:3]#[C:4][CH:5]([OH:14])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]>O1CCCC1.[Cl-].[Na+].O>[CH:3]#[C:4][CH:5]([OH:14])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
8.65 g
|
Type
|
reactant
|
Smiles
|
C[Si](C#CC(CCCCCCCC)O)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture became warm
|
Type
|
EXTRACTION
|
Details
|
extracted 2x with diethyl ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed 2x with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
produced a brown oil
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica gel column
|
Type
|
WASH
|
Details
|
Gradient elution from 10% diethyl ether in petroleum ether to 20% diethyl ether in petroleum ether
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C#CC(CCCCCCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |